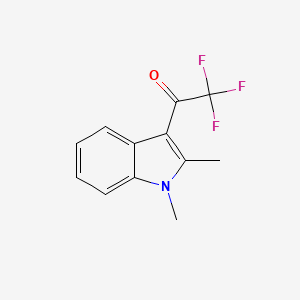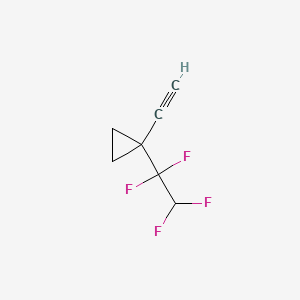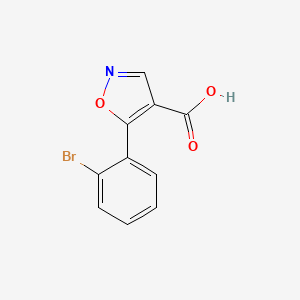
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride is a synthetic organic compound that features a pyrrolidine ring substituted with a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Final Product Formation: The final compound is obtained by combining the pyrrolidine and triazole intermediates under appropriate reaction conditions, followed by purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions could target the pyrrolidine ring or the triazole moiety.
Substitution: Substitution reactions may occur at various positions on the pyrrolidine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated or ketone derivative, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: Used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Diagnostic Tools: Used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid: The non-dihydrochloride form of the compound.
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxamide: A related compound with an amide group instead of a carboxylic acid.
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate: An ester derivative of the compound.
Uniqueness
The uniqueness of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride lies in its specific combination of the pyrrolidine and triazole moieties, which may confer unique chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C7H12Cl2N4O2 |
|---|---|
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
(2S,4S)-4-(triazol-1-yl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c12-7(13)6-3-5(4-8-6)11-2-1-9-10-11;;/h1-2,5-6,8H,3-4H2,(H,12,13);2*1H/t5-,6-;;/m0../s1 |
Clé InChI |
WDNDMVWYBRARNW-USPAICOZSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1C(=O)O)N2C=CN=N2.Cl.Cl |
SMILES canonique |
C1C(CNC1C(=O)O)N2C=CN=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








